trans-10-Octadecenoic acid
Description
Contextualizing trans-10-Octadecenoic Acid within the Broader Field of Unsaturated Fatty Acid Research
Unsaturated fatty acids, characterized by the presence of one or more double bonds in their hydrocarbon chain, are fundamental components of lipids and play crucial roles in biological systems. Research in this field is vast, encompassing the study of cis and trans isomers, their natural sources, metabolic pathways, and physiological effects. This compound is a specific positional and geometric isomer of octadecenoic acid, placing it within the subgroup of trans fatty acids. Unlike the more commonly studied trans-9-octadecenoic acid (elaidic acid), which is a major component of industrially produced partially hydrogenated oils, this compound is primarily of biological origin, arising from microbial activity in the rumen of ruminant animals and the gut of other species, including humans. nih.govsemanticscholar.org Its study provides valuable insights into the complex interactions between diet, gut microbiota, and host metabolism.
Significance and Scope of Current Research on this compound
Current research on this compound is multifaceted. A primary area of investigation is its role in diet-induced milk fat depression (MFD) in dairy cows. A marked increase in the concentration of this compound in milk fat has been consistently observed during MFD, suggesting it may serve as a biomarker for this condition. However, direct infusion studies have shown that this compound itself does not appear to directly cause a reduction in milk fat synthesis, indicating a more complex relationship where it may be a marker of altered rumen biohydrogenation pathways rather than the causative agent.
In the context of human metabolism, studies have revealed that this compound is oxidized more rapidly than its cis counterparts, suggesting it may be preferentially utilized for energy production rather than being incorporated into tissue lipids. nih.gov Research is also exploring its interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. nih.gov Furthermore, its production by gut bacteria from dietary unsaturated fatty acids highlights its relevance in the burgeoning field of postbiotics, where microbial metabolites are investigated for their effects on host health. nih.gov
Historical Perspective of this compound Discovery and Early Investigations
The history of this compound is intrinsically linked to the broader discovery and investigation of trans fatty acids. The process of hydrogenation, which can lead to the formation of trans fats, was discovered in the early 20th century by Wilhelm Normann. nist.gov For many years, partially hydrogenated oils were widely used in food production, and their health effects were not a primary concern. nist.gov
The first significant concerns about the health implications of trans fats began to emerge in the mid-20th century. Early research in the 1950s by scientists like Fred A. Kummerow started to draw links between trans fat consumption and heart disease. lipidbank.jp While these early studies focused on the total trans fat content from industrial hydrogenation, later research began to differentiate between various isomers. The identification and quantification of specific trans fatty acid isomers, including this compound, became possible with the advancement of analytical techniques like gas chromatography. Early investigations into ruminant fat composition revealed the presence of a complex mixture of trans octadecenoic acid isomers, including the trans-10 isomer, which were products of rumen biohydrogenation. A 1951 study published in the Journal of the American Chemical Society detailed the synthesis of various cis- and trans-octadecenoic acids, including the 10-isomer, contributing to the foundational knowledge of these compounds. foodb.ca
Structure
3D Structure
Properties
IUPAC Name |
(E)-octadec-10-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSBBXBKPUZAA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009339 | |
| Record name | Isooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Pellets or Large Crystals | |
| Record name | Fatty acids, C16-18 and C18-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, C14-18 and C16-18-unsatd., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3386-63-8, 5684-82-2, 67701-08-0, 67701-11-5 | |
| Record name | 10-Octadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooleic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005684822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18 and C18-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, C14-18 and C16-18-unsatd., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C16-18 and C18-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.829 | |
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| Record name | Fatty acids, C14-18 and C16-18-unsatd., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOOLEIC ACID | |
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Ii. Biosynthesis and Metabolic Pathways of Trans 10 Octadecenoic Acid
Microbial Biosynthesis of trans-10-Octadecenoic Acid
Microorganisms are central to the production of this compound. They possess the unique metabolic machinery necessary to reconfigure the double bonds of precursor fatty acids. This process, known as biohydrogenation, is a detoxification mechanism for bacteria, protecting them from the toxic effects of polyunsaturated fatty acids (PUFA). cdnsciencepub.comcdnsciencepub.com
In ruminants, the diet often contains high levels of unsaturated fatty acids like linoleic and linolenic acids. researchgate.net Within the rumen, a complex community of microorganisms metabolizes these fatty acids through biohydrogenation. cdnsciencepub.comanimbiosci.org Under certain dietary conditions, such as high-grain or high-concentrate feeds, the normal biohydrogenation pathway can be altered, leading to a phenomenon known as the "trans-10 shift". cdnsciencepub.comcdnsciencepub.comresearchgate.net This shift results in the increased production of trans-10 intermediates, including trans-10, cis-12 conjugated linoleic acid (CLA) and, subsequently, this compound, at the expense of the more typical trans-11 isomers. cdnsciencepub.comresearchgate.netanimbiosci.org While bacteria are largely responsible for this process, rumen protozoa are considered to have only a minor role in hydrogenation. animbiosci.org
The bacterial synthesis of this compound is a multi-step process catalyzed by a series of specific enzymes. These enzymes work in concert to modify the structure of precursor fatty acids, leading to the final product.
Research, particularly with lactic acid bacteria, has identified a cascade of four key enzymes involved in the saturation of polyunsaturated fatty acids that can lead to this compound. pnas.orgnih.govsci-hub.se
Hydratase (CLA-HY): This enzyme initiates the process by hydrating a double bond in the fatty acid chain. For instance, it catalyzes the hydration of linoleic acid to 10-hydroxy-cis-12-octadecenoic acid. pnas.orgnih.govsci-hub.se It can also perform the final dehydration step, converting 10-hydroxyoctadecanoic acid into this compound. sci-hub.se
Dehydrogenase (CLA-DH): This enzyme is responsible for the dehydrogenation of the hydroxyl group, converting a 10-hydroxy fatty acid into a 10-oxo fatty acid. pnas.orgnih.gov It can also work in reverse, hydrogenating a 10-oxo group to a 10-hydroxy group. sci-hub.se
Isomerase (CLA-DC): This enzyme is crucial for the isomerization steps within the pathway. pnas.orgnih.gov
Enone Reductase (CLA-ER): This enzyme catalyzes the hydrogenation (saturation) of a carbon-carbon double bond adjacent to a keto group. Specifically, it can reduce 10-oxo-trans-11-octadecenoic acid to 10-oxooctadecanoic acid. sci-hub.se
The combined action of these enzymes facilitates a complex pathway that transforms PUFAs into various intermediates and end products, including this compound. pnas.orgnih.gov
Linoleic acid is a primary precursor for this compound formation by certain bacteria. pnas.orgnih.gov The pathway involves several intermediates. In lactic acid bacteria, linoleic acid is first hydrated to 10-hydroxy-cis-12-octadecenoic acid. pnas.orgnih.gov This is followed by a series of reactions catalyzed by dehydrogenase and isomerase enzymes, leading to the formation of conjugated linoleic acid (CLA) isomers. rsc.org These CLA isomers can then be further saturated to form this compound. rsc.orgnih.gov
A detailed pathway in Lactobacillus plantarum shows the conversion of linoleic acid to intermediates like 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-oxo-cis-12-octadecenoic acid (KetoA), and ultimately, through several more steps, to 10-hydroxyoctadecanoic acid (HYB). nih.gov This final hydroxy acid is then dehydrated by a hydratase (CLA-HY) to produce both oleic acid and this compound. pnas.orgsci-hub.se
| Precursor/Intermediate | Enzyme(s) | Product/Intermediate | Reference |
|---|---|---|---|
| Linoleic Acid | Hydratase (CLA-HY) | 10-hydroxy-cis-12-octadecenoic acid | pnas.orgnih.gov |
| 10-hydroxy-cis-12-octadecenoic acid | Dehydrogenase (CLA-DH) | 10-oxo-cis-12-octadecenoic acid | nih.gov |
| Intermediates (e.g., 10-oxo-trans-11-octadecenoic acid) | Enone Reductase (CLA-ER) | 10-oxooctadecanoic acid | sci-hub.se |
| 10-oxooctadecanoic acid | Dehydrogenase (CLA-DH) | 10-hydroxyoctadecanoic acid | sci-hub.se |
| 10-hydroxyoctadecanoic acid | Hydratase (CLA-HY) | This compound | sci-hub.se |
Beyond the conversion from linoleic acid, gut bacteria can also produce this compound directly from oleic acid (cis-9-octadecenoic acid). chemrxiv.orgresearchgate.netacs.orgnih.gov This process is an isomeric biotransformation. chemrxiv.orgresearchgate.netacs.orgnih.gov Isotope-tracking experiments have confirmed that gut bacteria can facilitate this conversion in vitro, and that the biotransformation of dietary oleic acid is dependent on the presence of gut bacteria in vivo. chemrxiv.orgresearchgate.netacs.orgnih.gov This isomerization is a stereospecific reaction catalyzed by certain bacterial enzymes.
Several bacterial strains, isolated from both the rumen and the gut, have been identified as producers of this compound or its immediate precursor, trans-10, cis-12 CLA.
Recent studies have highlighted a remarkable capacity for producing this compound from oleic acid in several human gut bacteria. chemrxiv.orgresearchgate.netacs.orgnih.gov In the context of the rumen, the focus has often been on bacteria that produce the trans-10, cis-12 CLA isomer, which is a direct precursor in the biohydrogenation pathway. frontiersin.org
| Bacterial Strain | Environment | Precursor | Product | Reference |
|---|---|---|---|---|
| Enterococcus faecalis | Human Gut | Oleic Acid | This compound | chemrxiv.orgresearchgate.netacs.orgnih.gov |
| Bifidobacterium longum | Human Gut | Oleic Acid | This compound | chemrxiv.orgresearchgate.netacs.orgnih.gov |
| Lactobacillus acidophilus | Human Gut | Oleic Acid | This compound | chemrxiv.orgresearchgate.netacs.orgnih.gov |
| Lactobacillus plantarum | General (Gut) | Linoleic Acid, Gamma-Linolenic Acid | This compound | nih.govnih.gov |
| Megasphaera elsdenii | Rumen | Linoleic Acid | trans-10, cis-12 CLA | frontiersin.org |
| Cutibacterium acnes (formerly Propionibacterium acnes) | Rumen | Linoleic Acid | trans-10, cis-12 CLA | frontiersin.org |
Conversion of Linoleic Acid to this compound
Environmental Factors Influencing Microbial Synthesis of this compound
The microbial synthesis of this compound is a key intermediate step in the biohydrogenation of polyunsaturated fatty acids (PUFAs) like linoleic acid by microorganisms, particularly within the rumen of ruminant animals. cdnsciencepub.comresearchgate.net Several environmental factors within the rumen can significantly influence this process, often leading to a "trans-10 shift," where the production of trans-10-18:1 and its precursor, trans-10, cis-12 conjugated linoleic acid (CLA), is favored over the more typical trans-11 (vaccenic acid) pathway. cdnsciencepub.comcdnsciencepub.com
Key environmental and dietary factors include:
Diet Composition: Diets with a low forage-to-concentrate ratio (i.e., high-grain diets) are strongly associated with an increase in this compound production. cdnsciencepub.comsemanticscholar.orgcabidigitallibrary.org This shift is a primary factor in diet-induced milk fat depression in dairy cows. cdnsciencepub.comcdnsciencepub.com The introduction of corn grain into forage-based diets has been shown to nearly double the output of trans-10-18:1. vt.edu
Rumen pH: Low rumen pH, often a consequence of high-grain feeding, alters the microbial population and their metabolic activities. cabidigitallibrary.org This acidic environment favors the biohydrogenation pathways that produce trans-10 isomers. cdnsciencepub.com
Substrate Availability: The presence of dietary unsaturated fatty acids (UFAs), such as those from corn oil, is a prerequisite for the formation of this compound. researchgate.netsemanticscholar.org When UFA are present in combination with an altered rumen environment (like that from a low-fiber diet), the production of the trans-10 isomer is markedly increased. semanticscholar.org
Microbial Population: The specific strains of bacteria present are crucial. For instance, Lactobacillus plantarum can produce this compound from linoleic acid through a multi-step enzymatic process involving hydration, dehydrogenation, isomerization, and reduction. pnas.org Changes in the diet can cause shifts in these bacterial populations, altering the primary biohydrogenation pathways. cabidigitallibrary.org Fish oil supplementation, for example, is known to inhibit the complete hydrogenation to stearic acid, leading to an accumulation of trans-10 and trans-11 18:1 isomers. unirioja.es
Table 1: Influence of Diet on Rumen Fatty Acid Isomer Production
Dietary Condition Effect on Rumen Environment Impact on this compound Associated CLA Isomer High-Grain, Low-Forage Lowers rumen pH, alters microbial populations Increases production, becomes a predominant isomer cdnsciencepub.comcabidigitallibrary.org trans-10, cis-12 CLA cdnsciencepub.com Low-Forage with Unsaturated Fatty Acids (UFA) Altered fermentation and substrate availability Markedly increases the trans-10 isomer in milk fat semanticscholar.org trans-10, cis-12 CLA nih.gov Fish Oil Supplementation Inhibits complete biohydrogenation Accumulation of trans-10 18:1 unirioja.es -
Endogenous Formation and Interconversion of this compound in Biological Systems
This compound found in the tissues and milk of ruminants originates almost entirely from the microbial biohydrogenation of dietary polyunsaturated fatty acids in the rumen. cdnsciencepub.comresearchgate.net It is an intermediate product formed when rumen microbes process fats from the animal's feed, particularly under specific dietary conditions like high-grain diets. cdnsciencepub.comcabidigitallibrary.org
Once formed in the rumen, this compound is absorbed from the small intestine into the bloodstream. cdnsciencepub.com From there, it is transported to various tissues, including the mammary gland and adipose tissue, where it can be incorporated into milk fat and tissue lipids. cdnsciencepub.comsemanticscholar.org The concentration of trans-10-18:1 in milk fat is often used as a marker for altered rumen fermentation pathways associated with diet-induced milk fat depression. semanticscholar.orgresearchgate.net However, studies have shown that direct infusion of trans-10-18:1 does not necessarily cause a reduction in milk fat synthesis, suggesting it may be more of an indicator than a direct cause. researchgate.net
This compound is metabolically linked to the trans-10, cis-12 isomer of conjugated linoleic acid (CLA). cdnsciencepub.com The "trans-10" biohydrogenation pathway, which becomes prominent with high-concentrate diets, involves the initial conversion of linoleic acid to trans-10, cis-12 CLA by specific rumen bacteria. cabidigitallibrary.organimbiosci.org This CLA isomer is then further reduced to form this compound. cdnsciencepub.com
Therefore, an increased presence of this compound in milk or tissues is directly correlated with an increased formation of trans-10, cis-12 CLA in the rumen. cdnsciencepub.comnih.gov This is distinct from the more common biohydrogenation pathway that produces cis-9, trans-11 CLA (rumenic acid) and its subsequent reduction product, trans-11-octadecenoic acid (vaccenic acid). animbiosci.org While vaccenic acid can be converted back to rumenic acid in animal tissues by the enzyme Δ9-desaturase, there is no known endogenous pathway for the synthesis of trans-10, cis-12 CLA; its presence in tissues is entirely dependent on its production in the rumen. cdnsciencepub.comcabidigitallibrary.org
Once incorporated into animal tissues, fatty acids can undergo further modification through desaturation (introduction of double bonds) and elongation (addition of carbon atoms). However, the metabolic fate of this compound in these pathways is very limited.
Research indicates that this compound is a poor substrate for the key enzymes involved in these processes. vulcanchem.com
Desaturation: The enzyme stearoyl-CoA desaturase (SCD), specifically Δ9-desaturase, which inserts a double bond at the 9th carbon, cannot act on trans-10-18:1 due to the position of the existing trans double bond. cdnsciencepub.com This prevents its conversion to conjugated linoleic acid isomers within the tissues, a pathway that is active for trans-11-octadecenoic acid (vaccenic acid). cdnsciencepub.comcabidigitallibrary.org
Elongation: Studies have consistently shown that the rates of elongation for this compound are very low. vulcanchem.com
This resistance to desaturation and elongation means that this compound is primarily either incorporated into lipids in its original form or directed towards catabolic pathways for energy production. cdnsciencepub.comvulcanchem.com
Relationship with Conjugated Linoleic Acid (CLA) Isomers
Catabolism and Degradation Pathways of this compound
The primary catabolic pathway for this compound is β-oxidation, the process by which fatty acids are broken down in the mitochondria to produce energy. researchgate.netocl-journal.org Compared to other C18:1 isomers, this compound has a distinct metabolic fate.
Studies in both humans and animal models have shown that this compound is oxidized more rapidly than its cis-9 (oleic acid) and other trans isomers like trans-9 and trans-11. researchgate.netresearchgate.net This preferential and higher rate of β-oxidation suggests that it is more readily used for energy rather than being stored in tissues. vulcanchem.comresearchgate.net For this reason, it accumulates to a much lower extent in blood and tissue lipids compared to other major trans-18:1 isomers. researchgate.net
Beyond complete breakdown for energy, oxidative metabolism can also lead to the formation of other metabolites. For example, oxidation can form hydroperoxides and other oxygenated derivatives. One study identified an oxidized metabolite of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), which demonstrates that complex oxylipins can be formed from C18 fatty acid structures. nih.gov However, the primary metabolic fate for this compound appears to be its efficient catabolism through β-oxidation. researchgate.netresearchgate.net
Table 2: Summary of Compound Names
Common Name / Abbreviation Systematic Name This compound (E)-Octadec-10-enoic acid Linoleic acid (LA) (9Z,12Z)-Octadeca-9,12-dienoic acid trans-10, cis-12 CLA (10E,12Z)-Octadeca-10,12-dienoic acid Vaccenic acid (trans-11-18:1) (E)-Octadec-11-enoic acid Rumenic acid (cis-9, trans-11 CLA) (9Z,11E)-Octadeca-9,11-dienoic acid Oleic acid (Z)-Octadec-9-enoic acid Stearic acid Octadecanoic acid 10-hydroxystearic acid 10-Hydroxyoctadecanoic acid EKODE 12,13-epoxy-9-keto-10(trans)-octadecenoic acid
Comparative Analysis of Degradation Rates with Other Fatty Acids
The metabolic fate of this compound is significantly influenced by its rate of degradation, primarily through mitochondrial β-oxidation. Research comparing its catabolism to other fatty acid isomers reveals distinct differences in oxidation rates, which dictate its physiological role and tissue accumulation.
Detailed Research Findings
Studies utilizing deuterium-labeled fatty acids in humans have provided direct comparisons of the metabolic processing of various octadecenoic acid isomers. These investigations have shown that both this compound and its cis-10 counterpart are oxidized more rapidly than cis-9-octadecenoic acid (oleic acid). researchgate.net This preferential oxidation suggests that the Δ10 isomers are more readily channeled into energy production pathways rather than being stored in tissue lipids. vulcanchem.com Further supporting this, the rate of conversion of Δ10-octadecenoic isomers to their corresponding 16:1 chain-shortened isomers was found to be approximately three times faster than that of cis-9-octadecenoic acid, highlighting a more rapid degradation cascade. researchgate.net
In vivo studies in mice have also demonstrated that the β-oxidation rate of this compound is significantly higher than that of other common trans isomers, such as trans-9-octadecenoic acid (elaidic acid) and trans-11-octadecenoic acid (vaccenic acid). researchgate.net This heightened rate of catabolism is a key reason for the lower accumulation of this compound in blood and tissue lipids when compared to the t9 and t11 isomers. researchgate.net For this compound, β-oxidation appears to be the primary metabolic destiny. researchgate.net
Investigations using isolated rat mitochondria provide further nuance to the comparative degradation rates. While heart and liver mitochondria generally oxidize cis isomers of octadecenoic acid more rapidly than their trans counterparts, this compound is a notable exception to this pattern. nih.gov Specifically, liver mitochondria were found to oxidize even-positioned trans isomers, such as this compound, almost as rapidly as stearoyl-CoA, a saturated fatty acid. nih.gov However, heart mitochondria tended to oxidize most trans isomers at a significantly slower rate than stearoyl-CoA. nih.gov The degradation of elaidic acid (trans-9-octadecenoic acid) has been shown to be compromised by the accumulation of an intermediate, 5-trans-tetradecenoyl-CoA, which is a poorer substrate for the enzyme long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis counterpart. nih.gov This suggests that the position of the trans double bond is a critical determinant of the efficiency of β-oxidation.
The following table summarizes the comparative degradation rates of this compound relative to other fatty acids based on available research findings.
Interactive Data Table: Comparative Oxidation Rates of Fatty Acids
| Fatty Acid 1 | Fatty Acid 2 | Comparative Degradation/Oxidation Rate | Organism/System | Source(s) |
| This compound | cis-9-Octadecenoic acid (Oleic acid) | Faster | Humans | researchgate.net |
| This compound | trans-9-Octadecenoic acid (Elaidic acid) | Significantly Higher | Mice | researchgate.net |
| This compound | trans-11-Octadecenoic acid (Vaccenic acid) | Significantly Higher | Mice | researchgate.net |
| This compound | Stearoyl-CoA | Nearly as rapid | Rat Liver Mitochondria | nih.gov |
| This compound | Stearoyl-CoA | Significantly Slower | Rat Heart Mitochondria | nih.gov |
| cis-10-Octadecenoic acid | cis-9-Octadecenoic acid (Oleic acid) | Faster | Humans | researchgate.net |
| cis-9-Octadecenoic acid | trans-9-Octadecenoic acid (Elaidic acid) | Significantly Faster | Rat Mitochondria | nih.gov |
| cis-11-Octadecenoic acid | trans-11-Octadecenoic acid | Significantly Faster | Rat Mitochondria | nih.gov |
Iii. Biological Roles and Mechanisms of Action of Trans 10 Octadecenoic Acid
Cellular and Subcellular Interactions of trans-10-Octadecenoic Acid
The way in which this compound integrates into and affects the cellular environment is fundamental to understanding its biological impact. This includes its incorporation into cellular membranes and various lipid pools, and the subsequent theoretical implications for membrane characteristics.
Research has demonstrated that this compound can be taken up by cells and incorporated into various lipid fractions. researchgate.netnih.gov Studies using labeled fatty acids have shown that trans fatty acids, including the trans-10 isomer, are integrated into cellular phospholipids (B1166683), which are the primary components of cell membranes. nih.govnih.gov This incorporation can occur in various tissues, including adipose tissue and the liver. nih.govsoton.ac.uk
Once inside the cell, this compound can be found in different lipid pools. It has been shown to be incorporated into acylglycerols and phospholipids. nih.gov Specifically, studies have indicated that delta-10 isomers, such as this compound, are preferentially incorporated at the 1-acyl position of phosphatidylcholine, a major component of cell membranes. vulcanchem.com However, its incorporation into certain lipid pools, like triglycerides, may be less efficient compared to its cis-isomers. nih.govnih.gov
The extent of incorporation can vary depending on the specific tissue and the metabolic state of the organism. For instance, in studies on dairy cows, abomasally infused this compound was taken up by the mammary glands and incorporated into milk fat. researchgate.netnih.gov
The structural difference between trans and cis fatty acids has significant implications for the physical properties of cellular membranes. Cis double bonds introduce a kink in the fatty acid chain, which increases the space between phospholipid molecules and enhances membrane fluidity. researchgate.net In contrast, the linear structure of trans fatty acids, like this compound, is more similar to that of saturated fatty acids. researchgate.net
Theoretically, the incorporation of trans fatty acids into membrane phospholipids would lead to a more ordered and less fluid membrane. soton.ac.ukresearchgate.net This increased rigidity can alter the physical properties of the membrane, potentially affecting its permeability and the function of membrane-bound proteins and receptors. soton.ac.uklaminarpharma.com Changes in membrane fluidity can influence a variety of cellular processes, including signaling pathways and the transport of molecules across the membrane. laminarpharma.commdpi.com The altered membrane environment could impact the lateral mobility of proteins within the membrane and the formation of specialized membrane microdomains known as lipid rafts. soton.ac.uk
Table 1: Theoretical Effects of Fatty Acid Isomers on Membrane Properties
| Fatty Acid Type | Molecular Structure | Effect on Membrane Packing | Consequence for Membrane Fluidity |
| Saturated | Straight chain | Tight packing | Decreased |
| Cis-Unsaturated | Kinked chain | Less tight packing | Increased |
| Trans-Unsaturated | Relatively straight chain | Tighter packing than cis | Decreased (relative to cis) |
This table provides a simplified, theoretical framework.
Incorporation into Cellular Membranes and Lipid Pools
Modulatory Effects on Biochemical Pathways
This compound has been shown to exert modulatory effects on various biochemical pathways, particularly those involved in lipid metabolism.
The influence of this compound on lipid metabolism has been a key area of research, revealing its ability to regulate fatty acid and triglyceride synthesis.
De novo fatty acid synthesis, the process of creating new fatty acids from non-lipid precursors, is a critical metabolic pathway. Research indicates that certain trans fatty acid isomers can influence this process. Specifically, studies have shown that trans-10, cis-12 conjugated linoleic acid (CLA), a related compound, is a potent inhibitor of de novo fatty acid synthesis. nih.govnih.govcore.ac.uk This inhibition is often associated with the downregulation of key lipogenic enzymes. acs.org
Some research suggests that this compound may also play a role in regulating genes involved in fatty acid synthesis. For example, one study reported that trans-10 C18:1 decreased the expression of several genes involved in fatty acid metabolism in bovine mammary epithelial cells. cambridge.org The regulation of de novo fatty acid synthesis is complex and involves transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c), which controls the expression of many lipogenic genes. nih.govresearchgate.netwur.nl Studies on the related trans-10, cis-12 CLA isomer have shown that it can rapidly reduce the mRNA levels of SREBP-1c. nih.gov
Triacylglycerols (triglycerides) are the main form of energy storage in cells. The final and committed step in their synthesis is catalyzed by the enzyme diacylglycerol acyltransferase (DGAT). researchgate.net Studies investigating the effects of trans fatty acid isomers have shown that they can influence triacylglycerol biosynthesis.
Research on the related trans-10, cis-12 CLA isomer has demonstrated a decrease in triacylglycerol synthesis. nih.govcore.ac.uk Some studies suggest that trans-10, cis-12 CLA may decrease the activity of the DGAT enzyme. researchgate.net Furthermore, the expression of genes involved in triglyceride synthesis, such as DGAT1, can be affected by certain trans fatty acid isomers. acs.org In contrast, studies on isolated perfused rat livers have shown that trans-octadecenoic acid was incorporated less into liver triacylglycerol compared to its cis counterpart. nih.gov
Table 2: Investigated Effects of trans-10, cis-12 CLA on Lipid Metabolism Markers
| Marker | Effect Observed | Cell/Animal Model |
| Triglyceride (TG) Levels | Decrease | Human Adipocytes nih.govcore.ac.uk |
| De Novo Lipid Synthesis | Decrease | Human Adipocytes nih.govcore.ac.uk |
| SREBP-1c mRNA | Decrease | Human Adipocytes nih.gov |
| DGAT Activity | Decrease | Bovine Mammary Gland Microsomes researchgate.net |
Note: This table summarizes findings on the closely related trans-10, cis-12 CLA isomer, which provides context for the potential mechanisms of this compound.
Impact on Lipid Metabolism (Excluding Milk Fat Synthesis in Dairy Cows as a primary focus)
Long-Chain Fatty Acid Uptake and Transport
The cellular uptake and transport of long-chain fatty acids like this compound are critical steps in their metabolism. Studies in ruminants have provided insights into these processes. Research on bovine mammary epithelial cells (BMECs) demonstrated that this compound can influence the expression of genes involved in fatty acid transport. acs.org Specifically, it has been shown to decrease the expression of fatty acid-binding protein 3 (FABP3). acs.org Fatty acid-binding proteins are crucial for the intracellular transport of long-chain fatty acids. unirioja.es In cattle, FABP has a high affinity for these acids and is highly expressed in the duodenum and jejunum, key sites for fat absorption. unirioja.es
However, the effect may be species-specific, as a study in lactating sows using a conjugated linoleic acid (CLA) mixture containing trans-10, cis-12-CLA found no significant alteration in the mammary expression of FABP3. cambridge.org In human studies, this compound was found to be equally well absorbed as its cis-9 and cis-10 isomers. targetmol.com Once absorbed, it is incorporated into various plasma lipid fractions, including phospholipids, cholesterol esters, and triglycerides, demonstrating its entry into systemic circulation and availability for tissue utilization. plos.org
Regulation of Gene Expression and Transcriptional Control
This compound has been identified as a modulator of gene expression, particularly those genes central to lipid metabolism. This regulation is a key mechanism through which it exerts its biological effects. Research has shown that this fatty acid can suppress the transcription of several crucial lipogenic genes.
In bovine mammary epithelial cells, exposure to this compound led to a significant decrease in the expression of several key genes involved in fat synthesis. acs.org This includes a reduction in the expression of sterol regulatory element-binding protein-1 (SREBP1), a master transcriptional regulator of lipogenesis. acs.org Consequently, the expression of SREBP1 target genes, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase (SCD), was also suppressed. acs.org The downregulation of these genes suggests a coordinated inhibition of de novo fatty acid synthesis and modification pathways.
| Gene | Function | Effect of this compound | Cell Type | Reference |
| FASN | Fatty Acid Synthase; key enzyme in de novo fatty acid synthesis | Downregulation | Bovine Mammary Epithelial Cells | acs.org |
| SCD | Stearoyl-CoA Desaturase; introduces double bonds into fatty acids | Downregulation | Bovine Mammary Epithelial Cells | acs.org |
| SREBP1 | Sterol Regulatory Element-Binding Protein-1; transcription factor for lipogenesis | Downregulation | Bovine Mammary Epithelial Cells | acs.org |
| ACSS2 | Acetyl-CoA Synthetase Short-chain family member 2 | Downregulation | Bovine Mammary Epithelial Cells | acs.org |
| FABP3 | Fatty Acid-Binding Protein 3; intracellular fatty acid transport | Downregulation | Bovine Mammary Epithelial Cells | acs.org |
Peroxisome Proliferator-Activated Receptors (PPARs) Activation
While direct activation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound is not extensively documented, many of its structural isomers and metabolic derivatives are known to be potent PPAR modulators. PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. frontiersin.org
Metabolites derived from linoleic acid, the precursor to this compound, have shown significant PPAR activity. For instance, 10-oxo-cis-12-octadecenoic acid (KetoA), a keto derivative, is a potent activator of PPARγ and stimulates adipogenesis. nih.gov Other oxidized derivatives, such as 9-oxo-10,12-octadecadienoic acid and 13-oxo-9,11-octadecadienoic acid, are strong PPARα agonists that can decrease triglyceride accumulation in hepatocytes. Conjugated linoleic acids (CLAs), which are isomers of linoleic acid, are also well-established as potent PPARα agonists. capes.gov.br Specifically, the trans-10, cis-12 CLA isomer has been shown to act as a PPARγ modulator, inhibiting its activity and downregulating the expression of PPARγ and its target genes in adipocytes. nih.govnih.gov These findings suggest that while this compound itself may not be a primary ligand, it exists within a family of fatty acids that actively engage with and regulate PPAR-mediated signaling pathways.
| Compound | Receptor | Effect | Reference |
| 10-oxo-cis-12-octadecenoic acid (KetoA) | PPARγ | Potent Activation | nih.gov |
| 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) | PPARα | Agonist | |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Agonist | |
| Conjugated Linoleic Acid (CLA) | PPARα | Potent Agonist | capes.gov.br |
| trans-10, cis-12 CLA | PPARγ | Modulator/Inhibitor | nih.govnih.gov |
Nuclear Factor (Erythroid-derived 2)-related Factor (Nrf2) Pathway Modulation
Direct modulation of the Nuclear Factor (Erythroid-derived 2)-related Factor 2 (Nrf2) pathway by this compound has not been specifically detailed in the literature. However, compelling evidence shows that its closely related metabolite, 10-oxo-trans-11-octadecenoic acid (KetoC), is a significant modulator of this pathway. mdpi.combiorxiv.org The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. biorxiv.org
Studies on human gingival epithelial cells have found that KetoC treatment increases the expression of NRF2 and its target antioxidant enzymes, such as heme-oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). biorxiv.org This activation leads to a reduction in reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress. biorxiv.org Further research has elucidated that this activation is mediated through GPR120 and the extracellular signal-regulated kinase (ERK) signaling cascade, which promotes the translocation of Nrf2 to the nucleus. mdpi.com Similarly, another related metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been shown to stimulate the NRF2 pathway in dendritic cells, contributing to its anti-inflammatory effects. nih.govmdpi.com These findings strongly suggest that the metabolic products of this compound are biologically active in modulating the Nrf2-mediated antioxidant response.
Signaling Pathway Modulation
This compound and its metabolites can influence cellular function by modulating key signaling pathways, including those mediated by G protein-coupled receptors and transient receptor potential channels.
G Protein-Coupled Receptors (GPCRs) Activation
Evidence points to the metabolites of this compound, rather than the parent compound itself, as active ligands for G protein-coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). jst.go.jpannualreviews.org GPR120 is recognized as a receptor for long-chain fatty acids and is involved in mediating anti-inflammatory and metabolic signals. researchgate.net
Specifically, the metabolite 10-oxo-trans-11-octadecenoic acid (KetoC) has been identified as a GPR120 agonist. nih.gov In studies using RAW 264.7 macrophage cells, KetoC was shown to bind to GPR120, and this interaction was crucial for its anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines. nih.gov The use of a GPR120 antagonist mitigated these effects, whereas a GPR40 antagonist did not, confirming the specificity of KetoC for GPR120. nih.gov Another related hydroxy fatty acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), has been shown to activate both GPR40 and GPR120. This indicates that specific metabolic conversions of linoleic acid and its isomers yield molecules with precise signaling capabilities through the GPCR family.
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
Direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by this compound has not been reported. TRPV1 is a non-selective cation channel known for its role in pain sensation and temperature regulation, which can be activated by various stimuli, including certain fatty acid derivatives.
Research into the metabolites of linoleic acid has shown that some derivatives can act as TRPV1 agonists. For example, 10-oxo-cis-12-octadecenoic acid (KetoA), an oxo-fatty acid derived from linoleic acid, has been found to enhance energy metabolism through the activation of TRPV1 in adipose tissue. nih.gov However, there is currently no evidence to suggest that this compound itself directly interacts with or activates the TRPV1 channel. The activation of this channel appears to be specific to other metabolites within the broader family of linoleic acid derivatives.
Impact on Akt Content and Phosphorylation
The signaling protein Akt, also known as protein kinase B, is a critical node in pathways regulating cell growth, proliferation, and metabolism. Research into the effects of various trans fatty acid isomers on this pathway has revealed distinct actions. While some studies have focused on related isomers, they provide context for the potential mechanisms of this compound. For instance, dietary administration of conjugated linoleic acid (CLA), which includes the trans-10, cis-12 isomer, has been shown in some preclinical models to increase the phosphorylation of the insulin-like growth factor 1 (IGF-I)/insulin receptor, leading to increased signaling through the phosphoinositide 3-kinases–protein kinase B (PI3K-AKT) pathway. mdpi.com In contrast, other research on endothelial cells has demonstrated that certain trans-18:1 isomers, such as elaidic acid (trans-9 C18:1), can impair insulin-mediated Akt phosphorylation without altering the total amount of Akt protein. nih.gov This suggests that the specific position of the double bond in trans-octadecenoic acid isomers is a key determinant of their biological effect on the Akt signaling cascade. nih.gov
Roles in Specific Biological Processes (Non-Human, Non-Clinical Focus)
This compound and its related isomers, particularly trans-10, cis-12 conjugated linoleic acid (t10,c12-CLA), have been a focus of research regarding their influence on fat cells (adipocytes). Studies on 3T3-L1 preadipocytes, a common cell line model for adipogenesis, have shown that treatment with t10,c12-CLA significantly reduces the accumulation of triglycerides, which is the main form of stored fat. researchgate.net This effect is linked to the modulation of key regulatory proteins involved in adipocyte differentiation. nih.gov
Specifically, t10,c12-CLA has been shown to act as a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. researchgate.netnih.gov Treatment with this isomer can decrease the expression of PPARγ and its target genes, which are essential for terminal adipocyte differentiation and lipid storage. researchgate.netnih.gov The timing of this intervention appears crucial, with the most significant attenuating effect on lipid accumulation observed when t10,c12-CLA is introduced early in the differentiation process. nih.gov Furthermore, related keto-derivatives of linoleic acid, such as 10-oxo-cis-12-octadecenoic acid (KetoA), have also been found to accelerate adipocyte differentiation and adiponectin production through the activation of PPARγ. nih.govfrontiersin.org
Trans fatty acid isomers can exert varied effects on the immune system, with studies in animal and cellular models indicating both pro-inflammatory and anti-inflammatory potential depending on the specific isomer. soton.ac.uk For example, some industrial trans fatty acids have been shown to enhance inflammatory responses, while certain ruminant trans fatty acids like trans-vaccenic acid may have neutral or beneficial effects. soton.ac.ukmdpi.com
The production of pro-inflammatory cytokines is a key aspect of the inflammatory response. Research on various fatty acids has demonstrated their ability to modulate this process. For example, the gut microbial metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been shown to suppress the lipopolysaccharide (LPS)-induced production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in dendritic cells. nih.gov In macrophage cell lines, related linoleic acid metabolites have also been found to markedly attenuate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-6, and TNF-α. researchgate.net Conversely, studies on endothelial cells have shown that elaidic acid (trans-9 C18:1) can increase the production of IL-6 and other inflammatory mediators, while trans-vaccenic acid (trans-11 C18:1) exhibits a more neutral effect, highlighting the isomer-specific nature of these responses. nih.govmdpi.com
In the context of skin inflammation, specific metabolites derived from omega-3 fatty acids have shown promise in modulating keratinocyte function and associated vascular changes. A study focusing on the α-linolenic acid metabolite, trans-10,cis-15-octadecadienoic acid (t10,c15-18:2), demonstrated its ability to mitigate skin inflammation in a mouse model of contact hypersensitivity. dntb.gov.uanih.govresearchgate.net
The primary mechanism identified was the suppression of vascular endothelial growth factor A (VEGF-A) release from keratinocytes. dntb.gov.uanih.gov By reducing VEGF-A, t10,c15-18:2 effectively lessened the enhanced vascular permeability that is a hallmark of this type of inflammatory reaction, leading to attenuated ear swelling and edema. dntb.gov.uanih.gov This anti-inflammatory action was found to be mediated through the retinoid X receptor (RXR). dntb.gov.uanih.gov
This compound and its derivatives have been implicated in the regulation of energy metabolism, particularly concerning lipid synthesis and oxidation. In ruminant animals, the presence of trans-10 C18:1 in the diet is strongly correlated with milk fat depression (MFD), a condition characterized by a significant reduction in milk fat synthesis. slu.se This suggests that this compound acts as a potent inhibitor of lipid synthesis in the mammary gland. slu.se
Furthermore, metabolites such as 10-oxo-cis-12-octadecenoic acid (KetoA) have been shown to enhance energy metabolism and exert anti-obesity effects in animal models by activating Transient Receptor Potential Vanilloid 1 (TRPV1) in adipose tissue. nih.govfrontiersin.org This activation can lead to increased energy expenditure. frontiersin.org These findings collectively point to a role for this compound and its related compounds in modulating key pathways of energy and lipid metabolism.
Regulation of Pro-inflammatory Cytokine Production
Role as a Plant Metabolite
This compound is recognized as a plant metabolite, although it is considered a rare fatty acid in the plant kingdom, occurring in specific species and tissues. nih.govhmdb.ca Its role is understood within the broader context of octadecanoids, a class of C18 fatty acids that are pivotal as phytohormones. These compounds are integral to regulating plant growth, development, and signaling pathways related to both biotic and abiotic stress. nih.govacs.org
While the most common unsaturated C18 fatty acids in plants are oleic acid, linoleic acid, and α-linolenic acid, various enzymatic modifications lead to a wide diversity of other fatty acid structures. aocs.orgwikipedia.org Plant enzymes such as desaturases, lipoxygenases, and isomerases can modify the position and configuration of double bonds in common fatty acids, leading to the formation of unusual variants. aocs.orgusask.ca For instance, fatty acid desaturases in plants typically introduce cis-double bonds, but some "desaturase-like" enzymes have evolved to create other functional groups. aocs.org The formation of various oxygenated fatty acids from the oxidation of linoleic acid has been observed in plant tissues like corn germ and wheat bran, highlighting the complex enzymatic machinery present in plants for fatty acid modification. nih.gov
The specific biosynthetic pathway for this compound in plants is not as well-defined as it is for more common fatty acids. In microbial systems, its formation from oleic acid is well-documented, occurring either through direct isomerization or via a hydration/dehydration mechanism involving 10-hydroxyoctadecanoic acid. While plants possess the necessary precursor, oleic acid, and a range of fatty-acid-modifying enzymes, the precise mechanism leading to the trans-10 isomer is not fully elucidated. The presence of hydroxylated and epoxidized derivatives of octadecenoic acids in plants like soybean suggests that intermediates for various isomers are formed. acs.org
Research has identified this compound in the seed oil of certain plant varieties. A study analyzing the fatty acid composition of five Perilla seed oils found this specific isomer in two varieties. This indicates that specific genetic and enzymatic systems for its synthesis exist, at least within this genus. academicjournals.org The general function of very-long-chain fatty acids and their derivatives in plants is linked to stress responses, including those induced by dehydration, salt, and cold. nih.gov It is plausible that as a rare octadecanoid, this compound or its derivatives play a specialized signaling role in these physiological processes in the plants that produce them.
Detailed analysis of plant-derived oils has confirmed the presence of this compound in specific cases. The following table summarizes findings from a study on the seed oil of different varieties of Perilla.
| Plant Species (Variety) | Plant Part | This compound Content (% of total fatty acids) | Reference |
|---|---|---|---|
| Perilla crispa | Seed Oil | 0.93% | academicjournals.org |
| Perilla arguta | Seed Oil | 1.24% | academicjournals.org |
Iv. Analytical Methodologies for Researching Trans 10 Octadecenoic Acid
Advanced Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is the cornerstone for separating trans-10-octadecenoic acid from other fatty acids. The choice between gas and liquid chromatography depends on the specific research question, the complexity of the sample matrix, and the desired level of structural detail.
Gas chromatography (GC) is a common and powerful technique for the analysis of fatty acids, including trans-octadecenoic acid isomers. wiley.com For effective separation, fatty acids are first converted into more volatile fatty acid methyl esters (FAMEs). The separation of the complex mixtures of positional and geometric isomers of octadecenoic acid, such as those found in milk fat or partially hydrogenated oils, necessitates the use of long, highly polar capillary GC columns. wiley.comresearchgate.net
Columns with a length of 100 meters and a highly polar stationary phase, such as 100% cyanopropyl siloxane (e.g., CP-Sil 88 or SP-2560), are considered mandatory for resolving these closely related isomers. wiley.comresearchgate.netoup.com The high polarity of the stationary phase enhances the separation of FAMEs based on differences in the position and configuration (cis/trans) of their double bonds. wiley.com Despite the effectiveness of these columns, direct GC-FID analysis can still suffer from co-elution, where some cis- and trans-C18:1 isomers may not be fully resolved. ocl-journal.orgjst.go.jp For instance, certain cis-octadecenoic acid isomers can overlap with trans-isomer peaks, potentially leading to overestimation of the total trans-fatty acid content if not carefully managed. jst.go.jp Pre-fractionation techniques, such as silver-ion thin-layer chromatography (Ag-TLC), can be employed prior to GC analysis to separate cis and trans isomers and improve quantification accuracy. researchgate.netjst.go.jpnih.gov
| Parameter | Description | Source |
|---|---|---|
| Column Type | Highly polar capillary column (e.g., CP-Sil 88, SP-2560) | wiley.comresearchgate.netjst.go.jp |
| Column Dimensions | 100 m length x 0.25 mm internal diameter, 0.20 µm film thickness | wiley.comoup.com |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) using reagents like BF₃ in methanol (B129727) | oup.comnih.gov |
| Carrier Gas | Helium | oup.com |
| Detector | Flame Ionization Detector (FID) | ocl-journal.orgjst.go.jp |
| Temperature Program | Isothermal or programmed runs, with initial temperatures around 170-190°C, or complex programs starting at lower temperatures for broader profiles | wiley.comoup.com |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a vital tool for structural lipidomics, offering high sensitivity and specificity for fatty acid analysis. nih.gov Recent studies have utilized novel LC-MS/MS workflows to quantitatively analyze over 50 different C=C positional and cis/trans isomers in complex samples from human gut bacteria. chemrxiv.orgresearchgate.net These advanced methods have been instrumental in discovering the significant production of this compound by specific bacterial strains like Enterococcus faecalis and Bifidobacterium longum. nih.govchemrxiv.orgnih.gov
The LC-MS/MS approach typically involves reversed-phase chromatography, where fatty acids are separated based on their chain length and degree of unsaturation. lcms.cz The use of tandem mass spectrometry allows for targeted analysis through methods like multiple reaction monitoring (MRM), which provides excellent quantification and identification of specific fatty acid metabolites, even at low concentrations in biological matrices like plasma and feces. frontiersin.orgkyoto-u.ac.jp This targeted lipidomics approach has been successfully applied to the comprehensive analysis of fatty acid metabolites produced by gut microbiota. kyoto-u.ac.jpresearchgate.net
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Isomer Profiling
Mass Spectrometry (MS) Applications in Isomer Characterization and Isotope Tracking
Mass spectrometry is indispensable not only for detection but also for the detailed structural elucidation of fatty acid isomers and for tracing their metabolic pathways.
Determining the exact position and stereochemistry (cis/trans) of the carbon-carbon double bond (C=C) is a major analytical challenge. nih.gov Mass spectrometry, combined with specific chemical derivatization techniques, provides powerful solutions. One innovative method involves the epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) prior to LC-MS/MS analysis. chemrxiv.orgresearchgate.net The fragmentation pattern of the resulting epoxide in the mass spectrometer reveals the original location of the C=C bond. chemrxiv.orgresearchgate.net
Another approach involves converting the fatty acids into 4,4-dimethyloxazoline (DMOX) derivatives for GC-MS analysis. The mass spectra of DMOX derivatives show characteristic fragmentation patterns that allow for the unambiguous determination of the double bond's position, as this derivatization prevents bond migration during ionization. ocl-journal.org Furthermore, advanced photochemical reactions, such as the Paternò-Büchi reaction, coupled with shotgun lipidomics and MS/MS, can generate diagnostic ions that pinpoint C=C locations without chromatographic separation. pnas.orgnih.gov
Isotope-tracking experiments are crucial for understanding the metabolic origins and transformations of this compound. In these studies, substrates labeled with stable isotopes (e.g., deuterium (B1214612) or ¹³C) are introduced into a biological system, and their metabolic fate is traced using mass spectrometry. nih.govchemrxiv.org
Recent research has used this technique to demonstrate that certain gut bacteria can produce this compound by directly converting oleic acid (cis-9-octadecenoic acid). chemrxiv.orgresearchgate.netchemrxiv.org By feeding cells or organisms oleic acid labeled with ¹³C (¹³C-oleic acid), researchers can track the appearance of the isotope label in this compound, confirming the biotransformation pathway. nih.govchemrxiv.org Similarly, studies using deuterium-labeled this compound have enabled the precise quantification of metabolic parameters in humans, such as plasma triacylglycerol turnover rates. vulcanchem.com The targeted MS/MS methods are set up to specifically detect the mass shift corresponding to the incorporated isotopes. nih.govchemrxiv.org
| Labeled Substrate | Biological System | Key Finding | Source |
|---|---|---|---|
| ¹³C₅-Oleic Acid | Gut Bacteria (in vitro) | Demonstrated the conversion of oleic acid to this compound. | nih.govchemrxiv.org |
| D₁₇-Oleic Acid | Gut Bacteria (in vivo) | Confirmed that the biotransformation of dietary oleic acid to this compound depends on gut bacteria. | nih.govchemrxiv.org |
| Deuterium-labeled this compound | Humans | Allowed for quantification of plasma triacylglycerol turnover rates and absorption dynamics. | vulcanchem.com |
Elucidation of C=C Positional and Stereochemical Isomers
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
Effective sample preparation is critical for accurate and reliable analysis of this compound from complex biological matrices such as plasma, tissues, or microbial cultures. lcms.cz The primary goals are to extract the lipids, remove interfering substances, and derivatize the fatty acids to make them suitable for analysis.
For GC analysis, a common first step is lipid extraction followed by hydrolysis (saponification) to release the free fatty acids. who.int These are then converted into volatile FAMEs through esterification with reagents like boron trifluoride in methanol (BF₃-MeOH). oup.comnih.gov For more detailed structural analysis by GC-MS, FAMEs can be further converted into DMOX derivatives. ocl-journal.org
For LC-MS/MS analysis, sample preparation often involves protein precipitation with an organic solvent like methanol, followed by lipid extraction. frontiersin.orgmdpi.com To minimize the degradation of unsaturated fatty acids through auto-oxidation during sample handling, antioxidants such as butylated hydroxytoluene (BHT) are often added. mdpi.com For cleaner extracts, especially from plasma, solid-phase extraction (SPE) may be used to remove highly abundant species like phospholipids (B1166683) and other contaminants. lcms.cz As previously mentioned, specific derivatization, such as epoxidation with m-CPBA, can be performed after extraction to enable the elucidation of C=C bond positions by LC-MS/MS. researchgate.net
Epoxidation Protocols for C=C Derivatization
Epoxidation is a powerful derivatization technique used to characterize the carbon-carbon double bond (C=C) in unsaturated fatty acids. This method transforms the double bond into an epoxide ring, which, upon fragmentation in a mass spectrometer, yields diagnostic ions that reveal the original position of the double bond. acs.org
A notable reagent for this purpose is meta-chloroperoxybenzoic acid (mCPBA). The reaction with mCPBA is a rapid, in-solution process that stereoselectively converts the C=C bond into an epoxide, crucially preserving the original trans or cis stereochemistry. acs.org For instance, the reaction of a trans-alkene with mCPBA results in the formation of a trans-epoxide. tandfonline.com This preservation is essential for distinguishing between geometric isomers. acs.org
Following epoxidation, the derivatized fatty acid isomers are typically analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgmarinelipids.ca In mass spectrometry, collision-induced dissociation (CID) of the epoxidized molecule cleaves the C-C bond of the epoxide ring, generating a pair of fragment ions (an aldehyde and an alkene fragment). The masses of these fragments are diagnostic, allowing for the unambiguous assignment of the C=C bond's location. acs.org This approach has been successfully applied in structural lipidomics to quantitatively map C=C positional and geometric isomers, including this compound produced by human gut bacteria. acs.org
| Step | Description | Purpose | Reference |
|---|---|---|---|
| Derivatization Reagent | meta-chloroperoxybenzoic acid (mCPBA) | Transforms the C=C double bond into an epoxide ring. The reaction is rapid and preserves the original stereochemistry (trans/cis). | acs.org |
| Reaction | Unsaturated fatty acids are mixed with an mCPBA solution. | To create epoxide derivatives suitable for mass spectrometry. | acs.org |
| Analysis | LC-MS/MS or GC-MS | Separates the derivatized isomers and fragments them for structural elucidation. | acs.orgmarinelipids.ca |
| Identification | Collision-induced dissociation (CID) of the epoxide yields a diagnostic aldehyde-alkene fragment pair. | The mass of the fragment ions reveals the original position of the C=C double bond. | acs.org |
Hydrolysis and Esterification for Fatty Acid Analysis
For the analysis of fatty acids like this compound present in complex lipids (e.g., triglycerides), a two-step preparation is standard practice before gas chromatography (GC) analysis. eurofinsus.com This involves hydrolysis to liberate the fatty acids, followed by esterification to convert them into more volatile derivatives, typically fatty acid methyl esters (FAMEs). eurofinsus.comwho.int
Hydrolysis Hydrolysis, also known as saponification, breaks the ester bonds linking fatty acids to the glycerol (B35011) backbone in lipids. eurofinsus.com This is commonly achieved through alkaline hydrolysis by heating the sample with a reagent like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol. wiley.comwho.int For some food matrices, acidic hydrolysis may be employed to effectively release all fatty acids. eurofinsus.comwho.int Following hydrolysis, the resulting free fatty acids are extracted. jafs.com.pl
Esterification Free fatty acids are then converted to FAMEs through esterification. This derivatization is essential because FAMEs are more volatile and less polar than their free acid counterparts, making them ideal for GC separation and analysis. eurofinsus.comrestek.com Several reagents are used for this purpose:
Boron Trifluoride (BF₃) in Methanol : A widely used and powerful acidic catalyst that can esterify free fatty acids and transesterify most lipid classes. who.intrestek.comaocs.org The reaction typically involves heating the sample with 7-14% BF₃-methanol at temperatures from 60°C to 100°C for a duration of 10 to 45 minutes. who.intrestek.comjfda-online.com
Methanolic HCl : Another acidic catalyst prepared by dissolving hydrogen chloride in methanol. aocs.org This method is effective for both free fatty acids and transesterification but may require longer reaction times, such as refluxing for two hours or holding at 50°C overnight. aocs.orgjfda-online.com
Base-Catalyzed Methods : Reagents like sodium methoxide (B1231860) (NaOCH₃) in methanol can rapidly transesterify ester-linked fatty acids. aocs.org However, they are not effective for esterifying free fatty acids. aocs.org
(Trimethylsilyl)diazomethane (TMS-DM) : An alternative methylation agent that is considered safer than diazomethane (B1218177) and can provide accurate quantification for unsaturated fatty acids. wiley.com
A meta-analysis comparing different methylation methods (sodium methoxide, acid, and acid-base) found no significant bias or difference in the resulting concentration of this compound, indicating that several standard methods are suitable for its quantification. nih.gov
| Reagent | Type | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Boron Trifluoride-Methanol (BF₃-Methanol) | Acid-Catalyzed | Powerful and effective for most lipid classes; relatively short reaction times (10-45 min). | Requires careful handling. | who.intaocs.orgjfda-online.com |
| Methanolic HCl | Acid-Catalyzed | Good general-purpose esterifying agent. | Requires comparatively long reaction times (e.g., 90-120 min). | aocs.orgnih.gov |
| Sodium Methoxide (NaOCH₃) | Base-Catalyzed | Very rapid for transesterification of glycerolipids. | Will not esterify free fatty acids or transesterify amide-bound fatty acids. | aocs.org |
| (Trimethylsilyl)diazomethane (TMS-DM) | Alkylation Agent | Safer than diazomethane; provides high recovery and accuracy for unsaturated fatty acids. | More expensive; presence of water can lead to poor recovery. | wiley.com |
V. Occurrence and Distribution in Biological Systems Non Human
Presence in Ruminant Products (Milk, Meat) and its Formation Pathways
Trans-10-octadecenoic acid is a notable component of the fat in milk and meat from ruminant animals such as cows, sheep, and goats. cdnsciencepub.comfrontiersin.org Its formation is intricately linked to the process of ruminal biohydrogenation, where microorganisms in the rumen convert dietary unsaturated fatty acids into more saturated forms. cdnsciencepub.com
The primary pathway for the formation of this compound involves the biohydrogenation of linoleic acid. frontiersin.org Under certain dietary conditions, particularly with high-grain or high-concentrate feeds, the typical biohydrogenation pathway can shift. cdnsciencepub.comanimbiosci.org This "trans-10 shifted" pathway leads to an increased production of trans-10, cis-12 conjugated linoleic acid (t10, c12-CLA) and subsequently this compound. cdnsciencepub.comresearchgate.net This is in contrast to the more common pathway that produces trans-11-octadecenoic acid (vaccenic acid). cdnsciencepub.comfrontiersin.org
The shift towards the trans-10 pathway is influenced by factors that alter the rumen environment, such as a drop in ruminal pH associated with high-starch diets. frontiersin.org While trans-11-octadecenoic acid is typically the most abundant trans fatty acid in ruminant products from forage-fed animals, high-grain diets can lead to this compound becoming a major trans fatty acid isomer. frontiersin.orgresearchgate.net For instance, the addition of corn oil to finishing diets for beef steers has been shown to increase the duodenal flow of this compound threefold. researchgate.net
It is important to note that while this compound is formed in the rumen, it can be absorbed by the animal and incorporated into its tissues and milk fat. cdnsciencepub.comresearchgate.net Studies have shown a direct relationship between the increased production of trans-10 C18:1 in the rumen and its appearance in milk fat. researchgate.net
| Factor | Effect on trans-10-Octadecenoic Acid | Reference |
|---|---|---|
| High-Grain/High-Concentrate Diets | Increases formation through the "trans-10 shifted" biohydrogenation pathway. | cdnsciencepub.com |
| Low Ruminal pH | Associated with high-starch diets and promotes the trans-10 pathway. | frontiersin.org |
| Dietary Fat Source (e.g., corn oil) | Can significantly increase the duodenal flow and subsequent deposition in tissues. | researchgate.net |
Detection in Plant Tissues and its Implications
The occurrence of this compound in plant tissues is not as well-documented as in ruminant products. While plants can produce a wide array of unusual fatty acids, trans fatty acids are generally rare. google.com Some specific plant species have been found to contain fatty acids with trans double bonds. google.com For example, calendic acid (trans-8, trans-10, cis-12-octadecatrienoic acid) is found in plants of the Calendula genus. aocs.org
However, there is limited direct evidence of significant accumulation of this compound in most common plant tissues. google.com Its presence in certain contexts may be linked to microbial activity on or within the plant. The enzymatic machinery for producing trans isomers exists in some microorganisms that can interact with plants. nih.gov Further research is needed to fully understand the extent and implications of this compound in the plant kingdom.
Identification in Microbial Lipids and Fermentation Products
This compound has been identified as a product of microbial metabolism, particularly in bacteria capable of isomerizing and hydrogenating unsaturated fatty acids. Certain species of gut bacteria, including Enterococcus faecalis, Bifidobacterium longum, and Lactobacillus acidophilus, have shown a notable ability to produce this compound from oleic acid. nih.govchemrxiv.org
This conversion is an enzymatic process. For instance, some bacteria possess enzymes that can catalyze the isomerization of the cis-9 double bond of oleic acid to a trans-10 double bond. This process is a key step in the biohydrogenation pathways observed in the rumen, but it also occurs in the gut of non-ruminant animals and in various fermentation environments. nih.govnih.gov
The production of this compound can also be a feature of certain industrial fermentation processes. For example, it has been noted as a byproduct in the synthesis of hydroxy fatty acids using microalgae. In the context of fermented dairy products, the presence of specific bacterial strains with linoleate (B1235992) isomerase activity can lead to the formation of various conjugated linoleic acid isomers, including trans-10, cis-12 CLA, which is a precursor to this compound. scielo.org.coredalyc.org
| Microorganism | Metabolic Capability | Reference |
|---|---|---|
| Enterococcus faecalis | Produces trans-10-octadecenoic acid from oleic acid. | nih.govchemrxiv.org |
| Bifidobacterium longum | Produces trans-10-octadecenoic acid from oleic acid. | nih.govchemrxiv.org |
| Lactobacillus acidophilus | Produces trans-10-octadecenoic acid from oleic acid. | nih.govchemrxiv.org |
| Pseudomonas spp. | Catalyzes the interconversion between oleic acid and trans-10-octadecenoic acid. |
Distribution and Turnover in Animal Models (e.g., Plasma Lipids, Tissues)
In animal models, dietary this compound is absorbed and distributed to various tissues, where it is incorporated into lipids. researchgate.net Studies in rabbits have shown that the this compound content in plasma reflects the dietary intake of this fatty acid. cambridge.org When fed a diet enriched in this compound, this isomer was found to be elevated in the plasma. cambridge.org
The metabolic fate of this compound can differ from its cis isomers. Some studies suggest that it is oxidized at a higher rate than oleic acid (cis-9-octadecenoic acid), which affects its accumulation in lipid structures. In human studies using deuterium-labeled fatty acids, the turnover rates of triacylglycerols containing this compound in plasma were estimated to be between 3.47 and 5.13 mg/min per kg, indicating efficient absorption and metabolism. researchgate.net
Furthermore, the presence of this compound in the diet can influence the fatty acid profile of tissues. For example, in rabbits, diets rich in trans fatty acids, including this compound, were found to lower the plasma content of total n-3 fatty acids. cambridge.org
Vi. Future Directions and Research Gaps in Trans 10 Octadecenoic Acid Studies
Elucidating Underexplored Biological Functions and Signaling Cascades
The complete biological role of trans-10-octadecenoic acid is not fully understood, and its interaction with cellular signaling pathways remains a critical research gap. While it is known to be an intermediate in the biohydrogenation of unsaturated fatty acids by rumen microbes, its specific downstream effects are less clear. researchgate.netsemanticscholar.org Research on structurally similar fatty acid metabolites has implicated several key signaling cascades that warrant investigation in the context of this compound.
For instance, metabolites like 10-oxo-trans-11-octadecenoic acid (KetoC), derived from linoleic acid, have been shown to regulate cellular functions through G protein-coupled receptors (GPCRs) such as GPR120 and transcription factors like peroxisome proliferator-activated receptors (PPARs). frontiersin.org Specifically, KetoC can activate the Nrf2-ARE pathway, enhancing cellular antioxidant responses. nih.gov Other related compounds activate PPARγ, which is crucial for adipocyte differentiation and glucose uptake. frontiersin.org It is plausible that this compound could modulate these or similar pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation. Future research should focus on whether this compound acts as a ligand for these receptors or influences these signaling pathways directly or indirectly.
The metabolic production of this compound from linoleic acid by gut bacteria like Lactobacillus plantarum involves a series of enzymatic reactions catalyzed by proteins including CLA-HY, CLA-DH, CLA-DC, and CLA-ER. pnas.org Understanding how the presence and activity of these enzymes and their metabolic products influence host cell signaling is a promising area for discovery.
Table 1: Potential Signaling Pathways for Investigation
| Signaling Pathway | Related Compound Example | Observed Effect of Related Compound | Research Gap for this compound |
|---|---|---|---|
| PPARs (Peroxisome Proliferator-Activated Receptors) | 10-oxo-cis-12-octadecenoic acid (KetoA) | Activates PPARγ, accelerating adipocyte differentiation and glucose uptake. frontiersin.org | Does this compound bind to and activate or inhibit PPAR isoforms (α, γ, δ)? |
| GPCRs (G Protein-Coupled Receptors) | 10-oxo-trans-11-octadecenoic acid (KetoC) | Regulates monocyte and epithelial cell function via GPR120 signaling. frontiersin.org | Can this compound act as an agonist or antagonist for fatty acid-sensing GPCRs like GPR40 or GPR120? |
| Nrf2-ARE Pathway (Nuclear factor erythroid 2-related factor 2) | 10-oxo-trans-11-octadecenoic acid (KetoC) | Activates the Nrf2-ARE pathway, enhancing cellular antioxidant responses against oxidative stress. nih.gov | Does this compound induce Nrf2 activation and subsequent antioxidant gene expression? |
| NF-κB Pathway | this compound (general interaction) | Postulated to affect signaling pathways related to inflammation and oxidative stress. | What is the precise impact of this compound on the NF-κB signaling cascade in immune and epithelial cells? |
Advanced Methodological Development for In Situ and Real-Time Analysis
A significant challenge in studying this compound is its accurate quantification, especially in complex biological matrices where numerous other cis and trans isomers exist. Current methods, primarily gas-liquid chromatography (GLC), often face issues with the co-elution of different trans isomers, which complicates precise measurement.
To achieve accurate quantification, highly polar capillary columns, such as the 100 m CP-Sil 88, are required. nih.gov Furthermore, pre-fractionation of fatty acids using techniques like silver-ion thin-layer chromatography (Ag-TLC) or silver-ion solid-phase extraction (Ag-SPE) is often necessary to separate trans isomers from cis isomers before GLC analysis. nih.gov While effective, these methods can be labor-intensive and are not suited for high-throughput or real-time analysis.
Future methodological development should focus on:
Advanced Mass Spectrometry: Developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can offer higher specificity and sensitivity. jsbms.jpresearchgate.net Comprehensive lipidomics platforms using LC-MS/MS can simultaneously quantify dozens of fatty acid metabolites, providing a more holistic view of lipid metabolism. jsbms.jp
In Situ and Real-Time Monitoring: There is a critical need for methods that can measure the production and flux of trans-10-octadecenoic acidin situ. Studies have utilized nylon bags incubated in the rumen of fistulated cows to study the biohydrogenation of fatty acids from soybeans, which is a foundational in situ approach. core.ac.uk However, developing biosensors or integrating spectroscopic probes that can monitor fatty acid isomer profiles in real-time within a bioreactor or a living system like the rumen would represent a major technological leap.
Table 2: Comparison of Analytical Methodologies for trans-18:1 Isomers
| Method | Principle | Advantages | Limitations for this compound Analysis |
|---|---|---|---|
| Gas-Liquid Chromatography (GLC) | Separation based on boiling point and polarity on a capillary column. | Well-established for fatty acid analysis. | Co-elution of positional and geometric isomers is common, requiring very long, highly polar columns. nih.gov |
| Silver-Ion Chromatography (Ag-TLC/HPLC) + GLC | Pre-fractionation based on the interaction of double bonds with silver ions, separating cis from trans isomers. | Improves accuracy of GLC by resolving cis/trans isomers before analysis. nih.gov | Time-consuming, multi-step process; not suitable for high-throughput analysis. |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural identification. | High sensitivity and specificity; capable of resolving isomers and analyzing a wide range of metabolites simultaneously. jsbms.jpresearchgate.net | Requires development of specific methods and standards; matrix effects can be a challenge. |
Comprehensive Systems Biology Approaches to Map Metabolic Networks
Understanding the role of this compound requires moving beyond the study of single reactions to a systems-level view of its metabolic network. Systems biology, which integrates experimental data with computational modeling, provides a framework for this analysis. numberanalytics.com Research gaps exist in applying these approaches to the specific pathways involving this compound.
Future efforts should include:
Metabolic Network Reconstruction: Building detailed, organism-specific metabolic models (e.g., for key rumen bacteria or human gut microbes) that include the biohydrogenation pathways producing this compound. These models are based on genomic data and biochemical knowledge. nih.gov
Flux Balance Analysis (FBA): Using reconstructed models to simulate the flow of metabolites (fluxes) through the network under different conditions. numberanalytics.com For example, FBA could predict how a change in diet (e.g., high starch) alters the production rate of this compound versus other fatty acid isomers in the rumen. nih.govnih.gov
Integration of Multi-Omics Data: Incorporating transcriptomic, proteomic, and metabolomic data into these models to constrain them and improve their predictive accuracy. This allows for a more dynamic understanding of how genetic regulation and protein expression influence the metabolic fate of this compound. plos.org
By applying these systems biology strategies, researchers can identify key control points, predict metabolic shifts, and generate new hypotheses about the regulation and function of this compound within a complex biological system.
Comparative Omics Studies (Genomics, Proteomics, Metabolomics) Related to this compound
Omics technologies offer powerful tools to explore the impact of this compound on a global scale. While some studies have begun to apply these methods, a comprehensive, integrated multi-omics approach is a clear future direction.
Genomics/Metagenomics: Studies have started to link specific bacterial communities in the rumen to the trans-10 biohydrogenation pathway. For instance, discriminant analysis of 16S rRNA gene sequencing data has associated taxa like the [Eubacterium] coprostanoligenes group and Lachnospiraceae NK3A20 group with this metabolic shift. nih.gov Future work should aim to identify the specific genes and enzymes responsible within these microbes through shotgun metagenomics.
Transcriptomics: Research in goats has shown that high-rumen-degradable-starch diets, which increase trans-10 C18:1 levels, lead to the downregulation of key lipogenesis-related genes in the mammary gland, such as ACSS2, SCD5, and FADS2. nih.gov Further transcriptomic studies are needed in various cell types and tissues to map the global gene expression changes induced by this compound.
Proteomics: The direct analysis of protein expression is crucial to confirm that transcriptomic changes translate to functional effects. No specific proteomics studies focusing on this compound were identified, representing a major research gap.
Metabolomics/Lipidomics: Targeted lipidomics has been used to identify signatures of disease. For example, one study found that levels of 12,13-epoxy-9-keto-10(trans)octadecenoic acid (EKODE), a linoleic acid derivative, were part of a profile associated with liver failure. nih.gov Comprehensive, untargeted metabolomics is needed to discover novel biomarkers and metabolic pathways affected by this compound.
An integrated multi-omics approach, combining these different layers of biological information, will be essential to build a complete picture of how this compound is produced and how it influences host physiology and pathophysiology.
Table 3: Examples of Omics Studies Related to the trans-10 Biohydrogenation Pathway
| Omics Type | Study Focus | Key Findings |
|---|---|---|
| Metagenomics (16S rRNA) | Identifying ruminal bacteria associated with the trans-10 biohydrogenation shift in dairy cows. | Strong associations found with taxa from the [Eubacterium] coprostanoligenes group and Lachnospiraceae NK3A20 group. nih.gov |
| Multi-Omics (Genomics, Transcriptomics) | Effect of high-starch diets on milk fat depression in goats. | Increased trans-10 C18:1 was linked to downregulation of mammary lipogenesis genes (ACSS2, SCD5, etc.). nih.gov |
| Metabolomics (Targeted Lipidomics) | Identifying lipid mediator signatures in patients with acute-on-chronic liver failure. | A profile including a linoleic acid-derived oxylipin (EKODE) was associated with coagulation and liver failure. nih.gov |
Ecological and Environmental Implications of this compound in Various Ecosystems
The environmental fate and ecological role of this compound are almost entirely unexplored. Research is needed to understand its life cycle beyond the host organism.
Rumen Ecology: The primary ecosystem for the production of this fatty acid is the rumen. Dietary shifts, such as moving to low-fiber, high-concentrate diets, can alter the rumen microbial community, favoring a pathway that produces this compound over other isomers like trans-11-octadecenoic acid (vaccenic acid). researchgate.netsemanticscholar.orguq.edu.au This represents a significant disturbance in the microbial ecosystem's function.
Environmental Fate: As a long-chain fatty acid, this compound is expected to have low water solubility and partition to organic matter, such as soils and sediments, when introduced into the environment via animal waste. Its persistence, biodegradability by soil and aquatic microorganisms, and potential for bioaccumulation are unknown.
Microbial Adaptation: The isomerization of cis to trans fatty acids can be a mechanism for bacteria to adapt to environmental stress. For example, some bacteria like Pseudomonas putida synthesize trans fatty acids to alter their membrane fluidity in response to toxins. researchgate.net It is a research gap whether environmental microbes use the production of this compound or other trans isomers as a survival strategy in contaminated ecosystems.
Future environmental studies should investigate the concentration of this compound in agricultural runoff, its effects on soil microbial communities, and its potential role as a signaling molecule between microorganisms in different ecosystems.
Q & A
Q. Q. How should researchers prioritize conflicting findings on trans-10-octadecenoic acid’s role in metabolic syndrome?
- Methodological Answer : Evaluate study designs for confounding factors (e.g., dietary background, genetic diversity). Prioritize longitudinal human studies with direct fatty acid profiling over observational data. Use Mendelian randomization to assess causality and mechanistic studies (e.g., CRISPR-Cas9 gene editing) to validate molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
